REACTION_SMILES
|
[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12].[CH:13]([N:14]([CH:15]([CH3:16])[CH3:17])[CH2:18][CH2:19][CH:20]([c:21]1[cH:22][c:23]([CH2:24][OH:25])[cH:26][cH:27][c:28]1[OH:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)([CH3:36])[CH3:37].[CH:38]([N:39]([CH:40]([CH3:41])[CH3:42])[CH2:43][CH2:44][CH:45]([c:46]1[cH:47][c:48]([CH2:49][O:50][C:51](=[O:52])[CH2:53][CH2:54][CH:55]=[CH2:56])[cH:57][cH:58][c:59]1[O:60][C:61](=[O:62])[CH2:63][CH2:64][CH:65]=[CH2:66])[c:67]1[cH:68][cH:69][cH:70][cH:71][cH:72]1)([CH3:73])[CH3:74].[CH:81]([PH:82]([CH:83]1[CH2:84][CH2:85][CH2:86][CH2:87][CH2:88]1)([CH:89]1[CH2:90][CH2:91][CH2:92][CH2:93][CH2:94]1)[CH:95]1[CH2:96][CH2:97][CH2:98][CH2:99][CH2:100]1)([PH:101]([CH:102]1[CH2:103][CH2:104][CH2:105][CH2:106][CH2:107]1)([CH:108]1[CH2:109][CH2:110][CH2:111][CH2:112][CH2:113]1)[CH:114]1[CH2:115][CH2:116][CH2:117][CH2:118][CH2:119]1)[c:120]1[cH:121][cH:122][cH:123][cH:124][cH:125]1.[Cl:75][CH2:76][Cl:77].[Cl:78][Ru:79][Cl:80]>>[C:1]([CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(CCC(c1ccccc1)c1cc(CO)ccc1O)C(C)C
|
Name
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
Cl[Ru]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Ru]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC=CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12].[CH:13]([N:14]([CH:15]([CH3:16])[CH3:17])[CH2:18][CH2:19][CH:20]([c:21]1[cH:22][c:23]([CH2:24][OH:25])[cH:26][cH:27][c:28]1[OH:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)([CH3:36])[CH3:37].[CH:38]([N:39]([CH:40]([CH3:41])[CH3:42])[CH2:43][CH2:44][CH:45]([c:46]1[cH:47][c:48]([CH2:49][O:50][C:51](=[O:52])[CH2:53][CH2:54][CH:55]=[CH2:56])[cH:57][cH:58][c:59]1[O:60][C:61](=[O:62])[CH2:63][CH2:64][CH:65]=[CH2:66])[c:67]1[cH:68][cH:69][cH:70][cH:71][cH:72]1)([CH3:73])[CH3:74].[CH:81]([PH:82]([CH:83]1[CH2:84][CH2:85][CH2:86][CH2:87][CH2:88]1)([CH:89]1[CH2:90][CH2:91][CH2:92][CH2:93][CH2:94]1)[CH:95]1[CH2:96][CH2:97][CH2:98][CH2:99][CH2:100]1)([PH:101]([CH:102]1[CH2:103][CH2:104][CH2:105][CH2:106][CH2:107]1)([CH:108]1[CH2:109][CH2:110][CH2:111][CH2:112][CH2:113]1)[CH:114]1[CH2:115][CH2:116][CH2:117][CH2:118][CH2:119]1)[c:120]1[cH:121][cH:122][cH:123][cH:124][cH:125]1.[Cl:75][CH2:76][Cl:77].[Cl:78][Ru:79][Cl:80]>>[C:1]([CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(CCC(c1ccccc1)c1cc(CO)ccc1O)C(C)C
|
Name
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
Cl[Ru]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Ru]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC=CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12].[CH:13]([N:14]([CH:15]([CH3:16])[CH3:17])[CH2:18][CH2:19][CH:20]([c:21]1[cH:22][c:23]([CH2:24][OH:25])[cH:26][cH:27][c:28]1[OH:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)([CH3:36])[CH3:37].[CH:38]([N:39]([CH:40]([CH3:41])[CH3:42])[CH2:43][CH2:44][CH:45]([c:46]1[cH:47][c:48]([CH2:49][O:50][C:51](=[O:52])[CH2:53][CH2:54][CH:55]=[CH2:56])[cH:57][cH:58][c:59]1[O:60][C:61](=[O:62])[CH2:63][CH2:64][CH:65]=[CH2:66])[c:67]1[cH:68][cH:69][cH:70][cH:71][cH:72]1)([CH3:73])[CH3:74].[CH:81]([PH:82]([CH:83]1[CH2:84][CH2:85][CH2:86][CH2:87][CH2:88]1)([CH:89]1[CH2:90][CH2:91][CH2:92][CH2:93][CH2:94]1)[CH:95]1[CH2:96][CH2:97][CH2:98][CH2:99][CH2:100]1)([PH:101]([CH:102]1[CH2:103][CH2:104][CH2:105][CH2:106][CH2:107]1)([CH:108]1[CH2:109][CH2:110][CH2:111][CH2:112][CH2:113]1)[CH:114]1[CH2:115][CH2:116][CH2:117][CH2:118][CH2:119]1)[c:120]1[cH:121][cH:122][cH:123][cH:124][cH:125]1.[Cl:75][CH2:76][Cl:77].[Cl:78][Ru:79][Cl:80]>>[C:1]([CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][C:8](=[O:9])[OH:10])(=[O:11])[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(CCC(c1ccccc1)c1cc(CO)ccc1O)C(C)C
|
Name
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
Cl[Ru]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Ru]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC=CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |